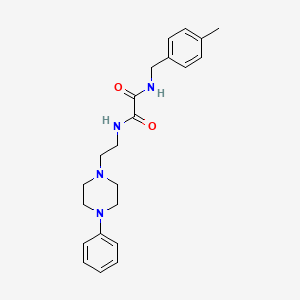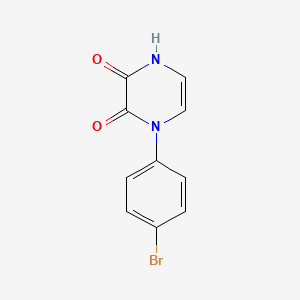
2-(2-Amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-アミノ-3-メチルブタナムイノ)-3-フェニルプロパン酸塩酸塩は、化学、生物学、医学など様々な分野で潜在的な用途を持つ合成化合物です。複雑な構造と、特にウイルス感染症における潜在的な治療特性が知られています。
準備方法
合成経路と反応条件
一般的な方法の1つは、アセトニトリルと水の1:1混合物中で、水性過酸化水素とN,N-ジイソプロピルエチルアミンを30分間使用する方法です 。この方法は、脂肪族または芳香族カリウムアシルトリフルオロボレートから誘導されるものも含め、異なる第一級および第二級アミンを用いた第二級および第三級アミドを迅速に調製することができます。
工業生産方法
この化合物の工業生産方法は、通常、高い収率と純度を確保するために、最適化された反応条件を用いた大規模合成を伴います。自動反応器と連続フローシステムの使用により、生産プロセスの効率性とスケーラビリティを向上させることができます。
化学反応の分析
反応の種類
2-(2-アミノ-3-メチルブタナムイノ)-3-フェニルプロパン酸塩酸塩は、次のような様々な化学反応を起こします。
酸化: この化合物は、酸化されて様々な誘導体を形成することができます。
還元: 還元反応は、化合物中に存在する官能基を修飾することができます。
置換: 置換反応は、新しい官能基を導入したり、既存の官能基を置換したりすることができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化のための過酸化水素、還元のための水素化ホウ素ナトリウムなどの還元剤、置換反応のための様々な求核剤などがあります。反応条件は、通常、所望の結果を得るために、温度とpHレベルを制御します。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化反応は酸化誘導体を生成する可能性があり、置換反応は新しい官能基を持つ化合物を生成する可能性があります。
科学研究への応用
2-(2-アミノ-3-メチルブタナムイノ)-3-フェニルプロパン酸塩酸塩は、いくつかの科学研究に応用されています。
化学: 有機合成における試薬として、より複雑な分子のビルディングブロックとして使用されます。
医学: SARS-CoV-2におけるウイルスプロテアーゼ、特にパパイン様プロテアーゼに対する新規阻害剤として提案されています。良好なドッキングスコアと重要なアミノ酸残基との相互作用により、さらなる調査のための有望な候補となります。
工業: 医薬品やその他の化学製品の開発に使用することができます。
科学的研究の応用
2-(2-amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: It has been proposed as a novel inhibitor against viral proteases, particularly in the context of SARS-CoV-2. Its favorable docking score and interaction with key amino acid residues make it a promising candidate for further investigation.
Industry: The compound can be used in the development of pharmaceuticals and other chemical products.
作用機序
2-(2-アミノ-3-メチルブタナムイノ)-3-フェニルプロパン酸塩酸塩の作用機序は、特定の分子標的との相互作用を伴います。 ウイルス感染症においては、SARS-CoV-2のパパイン様プロテアーゼなどのウイルスプロテアーゼの阻害剤として作用します 。この化合物はプロテアーゼの活性部位に結合し、その活性を阻害し、それによってウイルスの複製を阻害します。この相互作用は、この化合物がプロテアーゼ中の重要なアミノ酸残基と安定な複合体を形成する能力によって促進されます。
類似化合物の比較
類似化合物
STOCK1N-69160: この化合物は類似の構造を持ち、COVID-19 PLproに対する新規阻害剤として提案されています.
(S)-メチル 2-((S)-2-アミノ-3-メチルブタナムイノ)-3-フェニルプロパノエート塩酸塩: 生化学研究で使用される、同様の骨格を持つ別の化合物.
独自性
2-(2-アミノ-3-メチルブタナムイノ)-3-フェニルプロパン酸塩酸塩は、特定の官能基と、ウイルス感染症に対する治療薬としての可能性を持つために独特です。ウイルスプロテアーゼと相互作用してその活性を阻害する能力は、他の類似の化合物とは異なります。
類似化合物との比較
Similar Compounds
STOCK1N-69160: This compound has a similar structure and has been proposed as a novel inhibitor against COVID-19 PLpro.
(S)-methyl 2-((S)-2-amino-3-methylbutanamido)-3-phenylpropanoate hydrochloride: Another compound with a similar backbone, used in biochemical research.
Uniqueness
2-(2-amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride is unique due to its specific functional groups and its potential as a therapeutic agent against viral infections. Its ability to interact with viral proteases and inhibit their activity sets it apart from other similar compounds.
特性
IUPAC Name |
2-[(2-amino-3-methylbutanoyl)amino]-3-phenylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3.ClH/c1-9(2)12(15)13(17)16-11(14(18)19)8-10-6-4-3-5-7-10;/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJUZXNEOMXFFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
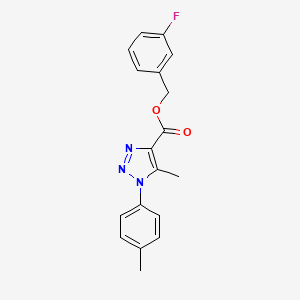
![(5E)-5-{[(4-methoxyphenyl)amino]methylidene}-2H,3H,4H,5H-indeno[1,2-b]thiopyran-4-one](/img/structure/B2413794.png)
![6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B2413795.png)
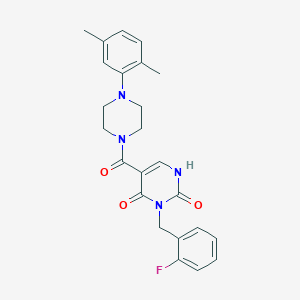
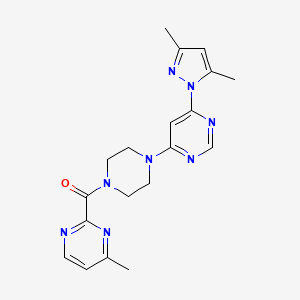
![N-(2,3-dihydro-1H-inden-1-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2413801.png)
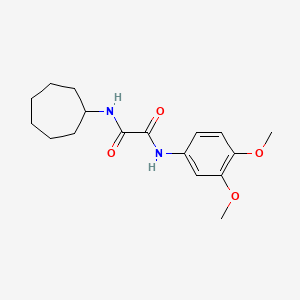
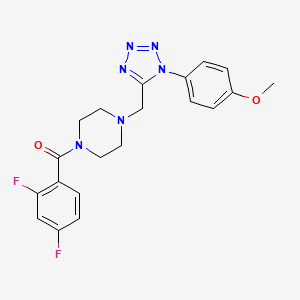
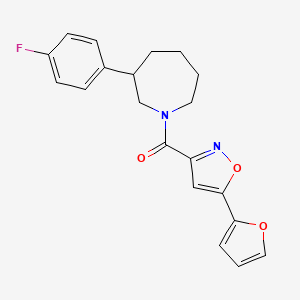
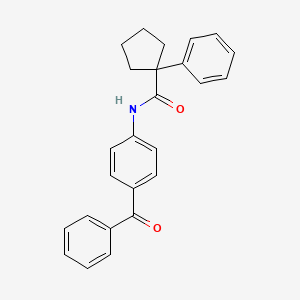
![N-[[4-[2-(1-Ethylpyrazol-4-yl)morpholine-4-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2413808.png)

